molecular formula C22H30N4O4 B2951082 N-(3,4-dimethoxyphenyl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide CAS No. 941887-14-5

N-(3,4-dimethoxyphenyl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide

Cat. No.: B2951082
CAS No.: 941887-14-5
M. Wt: 414.506
InChI Key: YHSKAWZPXMIOLY-UHFFFAOYSA-N
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Description

“N-(3,4-dimethoxyphenyl)-N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide” is a synthetic organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-dimethoxyphenyl)-N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide” typically involves the following steps:

    Formation of the intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Amidation: The final step involves the reaction of the amine with an appropriate acid chloride or anhydride to form the desired amide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or continuous flow reactors: To ensure efficient mixing and reaction control.

    Catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the amide functional group, converting it to the corresponding amine.

    Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

    Oxidation products: Quinones and related compounds.

    Reduction products: Amines and related derivatives.

    Substitution products: Various substituted amides and related compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving amides.

    Medicine: Potential therapeutic applications due to its unique chemical properties.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of this compound involves:

    Molecular targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-N’-[2-(dimethylamino)ethyl]ethanediamide
  • N-(3,4-dimethoxyphenyl)-N’-[2-(dimethylamino)-2-phenylethyl]ethanediamide

Uniqueness

  • The presence of multiple dimethylamino groups and the specific arrangement of functional groups make “N-(3,4-dimethoxyphenyl)-N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide” unique in terms of its chemical reactivity and potential applications.

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O4/c1-25(2)17-10-7-15(8-11-17)18(26(3)4)14-23-21(27)22(28)24-16-9-12-19(29-5)20(13-16)30-6/h7-13,18H,14H2,1-6H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSKAWZPXMIOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)OC)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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